cis-2,5-Dimethylpyrrolidine
Overview
Description
cis-2,5-Dimethylpyrrolidine: is an organic compound with the molecular formula C6H13N. It is a derivative of pyrrolidine, featuring two methyl groups attached to the second and fifth carbon atoms in a cis configuration. This compound is known for its applications in organic synthesis and as a building block for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methylation of Pyrrolidine: One common method involves the methylation of pyrrolidine using methylating agents such as methyl iodide or methyl bromide in the presence of a base like sodium hydride or potassium carbonate.
Asymmetric Phase-Transfer Catalysis: Another method involves the use of meso-diethyl-2,5-dibromoadipate and (S)-(-)-1-phenylethylamine as starting materials, followed by asymmetric phase-transfer catalysis to obtain enantiopure cis-2,5-dimethylpyrrolidine.
Industrial Production Methods: Industrial production often involves large-scale methylation reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran or dimethylformamide, with careful monitoring of temperature and pressure .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2,5-Dimethylpyrrolidine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenated compounds like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated pyrrolidine derivatives.
Scientific Research Applications
Chemistry: cis-2,5-Dimethylpyrrolidine is used as a chiral building block in the synthesis of complex organic molecules. It is also employed in the development of organocatalysts for enantioselective reactions .
Biology: In biological research, this compound is used to study the structure-activity relationships of various bioactive molecules. It serves as a precursor for the synthesis of biologically active compounds .
Industry: The compound is used in the production of specialty chemicals, including polymers and materials for electronic applications .
Mechanism of Action
The mechanism of action of cis-2,5-Dimethylpyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecule. This interaction can lead to changes in the conformation and function of the target, resulting in various biological effects .
Comparison with Similar Compounds
2,5-Dimethyl-3-pyrroline: A structural isomer with different reactivity and applications.
2,2-Dimethylpyrrolidine: Another isomer with distinct chemical properties.
2-Methylpyrrolidine: A simpler derivative with fewer methyl groups.
Uniqueness: cis-2,5-Dimethylpyrrolidine is unique due to its specific cis configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity and interactions with other molecules, making it valuable in asymmetric synthesis and chiral catalysis .
Properties
IUPAC Name |
(2S,5R)-2,5-dimethylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBFPAXSQXIPNF-OLQVQODUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39713-71-8 | |
Record name | 2,5-Dimethylpyrrolidine, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039713718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-DIMETHYLPYRROLIDINE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F83Q3508MI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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